Mass Shift vs Non-Deuterated Analog
The primary analytical advantage of 6β-Methylprednisolone Hemisuccinate-d3 over its non-deuterated counterpart (methylprednisolone hemisuccinate) is a specific and quantifiable mass shift. The substitution of three hydrogen atoms with deuterium at the 6β-methyl position increases the molecular mass by approximately +3.02 Da, from 474.54 g/mol for the unlabeled compound to 477.56 g/mol for the deuterated form . This mass difference enables the clear and unambiguous mass spectrometric resolution of the internal standard from the target analyte in complex biological matrices, a prerequisite for accurate stable isotope dilution mass spectrometry (SID-MS) .
| Evidence Dimension | Molecular mass shift due to deuteration |
|---|---|
| Target Compound Data | Molecular weight: 477.56 g/mol |
| Comparator Or Baseline | Non-deuterated 6β-Methylprednisolone Hemisuccinate: Molecular weight: 474.54 g/mol [1] |
| Quantified Difference | Mass increase of +3.02 Da |
| Conditions | Comparison based on molecular formula and exact mass calculation (C26H31D3O8 vs. C26H34O8). |
Why This Matters
This specific mass shift is the foundational property that enables its use as a co-eluting, yet spectrally distinct, internal standard in LC-MS/MS, which is essential for correcting ion suppression and matrix effects to achieve accurate quantification of methylprednisolone hemisuccinate in biological samples.
- [1] CATO Research Chemicals Inc. [2376134-25-5] 6β-Methylprednisolone Hemisuccinate. Product Page. Accessed 2026. View Source
